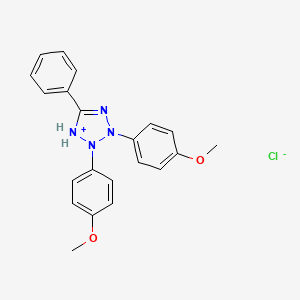

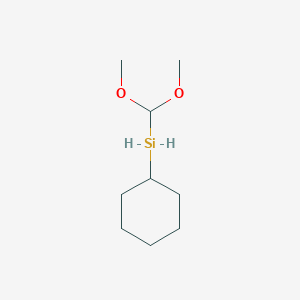

![molecular formula C4H3ClN6 B7949389 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- CAS No. 1135074-15-5](/img/structure/B7949389.png)

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-

Vue d'ensemble

Description

“1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” is a chemical compound with the molecular formula C4H4N6 . It is used as a reagent in the development of acyclic nucleotide analogs derived from 8-Azapurines .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” can be complex and varied. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The compound is an off-white powder . It has a melting point of over 300°C and a boiling point of approximately 240.36°C . The compound is slightly soluble in DMSO and very slightly soluble in methanol when heated and sonicated .Applications De Recherche Scientifique

Antitumor and Antiviral Activities : Compounds related to 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine have been explored for their potential antitumor and antiviral activities. A study by Islam, Ashida, & Nagamatsu (2008) focused on the synthesis of related compounds and evaluated their in vitro antitumor and antiviral effects.

Solution-Phase Synthesis for Compound Libraries : Baindur et al. (2003) developed an efficient solution-phase parallel synthesis method for a library of triazolo[4,5-d]pyrimidines, including 7-chloro-3,5-disubstituted variants. This method offers a scalable way to produce these compounds for further research and application (Baindur et al., 2003).

Density Functional Theory (DFT) Study : A DFT study by Mozafari et al. (2016) analyzed triazolo[4,5-d]pyrimidine derivatives, providing insights into the regioselectivity of the ring closure, which is crucial for understanding the chemical behavior and potential applications of these compounds.

Biological Activities of Derivatives : Chen and Shi (2008, 2009) synthesized derivatives of triazolo[4,5-d]pyrimidin-7-imines and evaluated their fungicidal and insecticidal activities. This indicates potential applications in agriculture and pest control (Chen & Shi, 2008) (Chen & Shi, 2009).

Synthesis for Various Substituted Derivatives : Sun, Chen, and Yang (2011) reported a solution-phase parallel synthetic method to prepare 5-substituted triazolo[4,5-d]pyrimidin-7-ones, demonstrating the versatility in synthesizing a range of substituted derivatives for diverse applications (Sun et al., 2011).

Antiallergy Activity : Suzuki et al. (1992) synthesized derivatives of triazolo[4,5-d]pyrimidin-9(3H)-one and evaluated their antiallergic activities, suggesting potential therapeutic applications in allergy treatment (Suzuki et al., 1992).

Antimicrobial and Antifungal Activities : Komykhov et al. (2017) synthesized triazolo[1,5-a]pyrimidin-7-ols and investigated their in vitro antimicrobial and antifungal properties, indicating potential use in combating microbial infections (Komykhov et al., 2017).

Binding Affinity toward A1 Adenosine Receptors : Betti et al. (1998) prepared triazolo[4,5-d]pyrimidine derivatives and evaluated their affinity for A1 adenosine receptors, showing potential for developing receptor-targeted drugs (Betti et al., 1998).

Anti-epileptic Activities : Ding et al. (2019) synthesized triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and assessed their anti-epileptic activities, demonstrating potential applications in epilepsy treatment (Ding et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVGSGWNKPENEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335107 | |

| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- | |

CAS RN |

1135074-15-5, 88780-84-1 | |

| Record name | 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

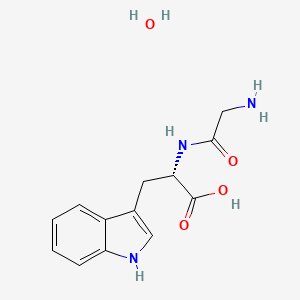

![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

![4-[2-(4-Methoxyphenyl)ethenyl]benzenamine](/img/structure/B7949361.png)